benzyl 2-methyl-2-pyridin-2-yloxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl 2-methyl-2-pyridin-2-yloxybutanoate is an organic compound that features a benzyl group, a pyridyloxy group, and a methylbutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-methyl-2-pyridin-2-yloxybutanoate typically involves the reaction of benzyl alcohol with 2-(2-pyridyloxy)-2-methylbutanoic acid. This esterification reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced using reagents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridyloxy group, where nucleophiles such as amines or thiols replace the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
benzyl 2-methyl-2-pyridin-2-yloxybutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl 2-methyl-2-pyridin-2-yloxybutanoate involves its interaction with specific molecular targets and pathways. The pyridyloxy group can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and receptors.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-(2-pyridyloxy)propanoate
- Benzyl 2-(2-pyridyloxy)butanoate
- Benzyl 2-(2-pyridyloxy)pentanoate
Comparison: benzyl 2-methyl-2-pyridin-2-yloxybutanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Eigenschaften
Molekularformel |
C17H19NO3 |
---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
benzyl 2-methyl-2-pyridin-2-yloxybutanoate |
InChI |
InChI=1S/C17H19NO3/c1-3-17(2,21-15-11-7-8-12-18-15)16(19)20-13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
InChI-Schlüssel |
KJZZFHGKLQOGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)OCC1=CC=CC=C1)OC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.